Cysteinylglycine

Description

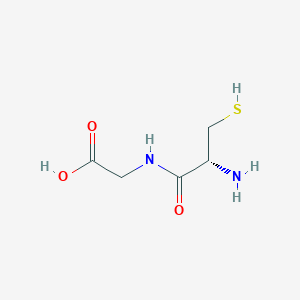

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c6-3(2-11)5(10)7-1-4(8)9/h3,11H,1-2,6H2,(H,7,10)(H,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKPVRWZDMRIEO-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NCC(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)NCC(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864877 | |

| Record name | L-Cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cysteinylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19246-18-5 | |

| Record name | L-Cysteinylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19246-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteinylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019246185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cys-Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEINYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384644SZ9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cysteinylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Function of Cysteinylglycine in Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteinylglycine (Cys-Gly) is a dipeptide that plays a pivotal role in cellular homeostasis, particularly in the intricate network of glutathione (B108866) (GSH) metabolism and redox signaling. As a direct breakdown product of extracellular GSH catalyzed by the cell-surface enzyme γ-glutamyl transpeptidase (GGT), this compound serves as a crucial link in the salvage pathway for cysteine, the rate-limiting amino acid for intracellular GSH synthesis.[1][2][3] This technical guide provides an in-depth exploration of the biological functions of this compound, detailing its metabolic pathways, role in cellular signaling, and its implications in health and disease. The guide also includes detailed experimental protocols and quantitative data to support further research and drug development efforts in this area.

Metabolism and Homeostasis of this compound

The cellular concentration of this compound is tightly regulated through a series of enzymatic reactions primarily linked to the catabolism of glutathione.

Formation of this compound

Extracellular glutathione is the primary source of this compound. The enzyme γ-glutamyl transpeptidase (GGT), located on the outer surface of the cell membrane, catalyzes the cleavage of the γ-glutamyl bond in glutathione. This reaction releases glutamic acid and the dipeptide this compound.[3][4]

Cellular Uptake and Hydrolysis

This compound can be transported into the cell, where it is subsequently hydrolyzed by dipeptidases into its constituent amino acids, cysteine and glycine.[3] While several dipeptidases exist, cytosolic leucyl aminopeptidase (B13392206) has been identified as a major enzyme responsible for this compound hydrolysis in the liver.[5] This process is vital for replenishing the intracellular cysteine pool, which is essential for the de novo synthesis of glutathione.[2]

The γ-Glutamyl Cycle

The breakdown of extracellular glutathione and the subsequent uptake and utilization of its constituent amino acids, including those from this compound, are integral parts of the γ-glutamyl cycle. This cycle ensures the continuous availability of cysteine for intracellular glutathione synthesis, thereby maintaining cellular redox balance.

Biological Functions of this compound

This compound's primary biological functions are intricately linked to its role as a precursor for cysteine and its participation in redox signaling pathways.

Maintenance of Cellular Redox Homeostasis

By providing a readily available source of cysteine, this compound is crucial for maintaining adequate intracellular levels of glutathione.[2] Glutathione is the most abundant non-protein thiol in cells and a key player in defending against oxidative stress.[6] It directly scavenges reactive oxygen species (ROS) and acts as a cofactor for various antioxidant enzymes, such as glutathione peroxidase.[6]

Modulation of Inflammatory Responses

Emerging evidence suggests that this compound can modulate inflammatory responses. In a study using a parenterally-fed piglet model, this compound was shown to reduce the mucosal pro-inflammatory cytokine response to the bacterial peptide formyl-methionyl-leucyl-phenylalanine (fMLP).[7] Specifically, this compound lowered the levels of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).[7] This anti-inflammatory effect may be attributed to its ability to bolster cellular antioxidant defenses, thereby mitigating the oxidative stress that often triggers inflammatory signaling cascades.

Role in Cellular Signaling Pathways

This compound is implicated in the modulation of key cellular signaling pathways that are sensitive to the cellular redox state.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The p38 MAPK signaling pathway is a critical regulator of inflammatory cytokine production.[8] The activity of this pathway is sensitive to the cellular redox environment. While direct studies on this compound are limited, research on glutathione precursors like N-acetylcysteine (NAC) has shown that bolstering the glutathione system can inhibit the phosphorylation and activation of p38 MAPK, leading to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[8] Given that this compound contributes to glutathione synthesis, it is plausible that it indirectly modulates the p38 MAPK pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[9] Under basal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative stress or electrophiles, Nrf2 translocates to the nucleus and activates the expression of a wide array of antioxidant and cytoprotective genes. Studies have shown that activators of the Nrf2 pathway can lead to an increase in the extracellular release of both glutathione and this compound from astroglial cells.[9] This suggests a potential feedback loop where Nrf2 activation enhances the availability of precursors for glutathione synthesis, further strengthening the cellular antioxidant capacity.

Quantitative Data

The following tables summarize key quantitative data related to the biological function and analysis of this compound.

Table 1: Concentrations of this compound in Human Biological Fluids

| Biological Fluid | Concentration Range (µmol/L) | Reference |

| Plasma | 21.1 - 50.9 | [7] |

| Urine | 1.6 - 4.9 | [7] |

Table 2: Effects of Nrf2 Activators on Extracellular this compound Levels in U373 Astroglial Cells

| Nrf2 Activator | Fold Increase in this compound | Reference |

| R-α-Lipoic acid (LA) | 1.2 | [9] |

| tert-butylhydroquinone (TBHQ) | 1.3 | [9] |

| Sulforaphane (SFN) | 1.7 | [9] |

| Polygonum cuspidatum extract (50% resveratrol) | 1.3 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of this compound in Plasma by HPLC

This protocol describes a method for the simultaneous determination of total cysteine and this compound in human plasma using high-performance liquid chromatography with ultraviolet detection (HPLC-UV).[10][11]

5.1.1. Materials and Reagents

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

2-chloro-1-methylquinolinium tetrafluoroborate (B81430) (CMQT)

-

Perchloric acid (PCA)

-

Phosphate (B84403) buffer (0.2 mol/L, pH 7.8)

-

Ethanol (B145695) (EtOH)

-

Water (HPLC grade)

-

Human plasma samples

5.1.2. Sample Preparation

-

Dilute 24 µL of human plasma with 24 µL of 0.2 mol/L phosphate buffer (pH 7.8).[10]

-

Add 2 µL of 0.25 mol/L TCEP solution to reduce disulfide bonds and incubate for 15 minutes at room temperature.[10]

-

Add 2 µL of 0.1 mol/L CMQT solution for derivatization and mix vigorously. Let the reaction proceed for 3 minutes at room temperature.[10][11]

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10][11]

-

Collect the supernatant for HPLC analysis.

5.1.3. HPLC Conditions

-

Column: Aeris PEPTIDE XB-C18 (150 mm × 4.6 mm, 3.6 µm)

-

Mobile Phase: Isocratic elution with 90% water and 10% ethanol (v/v)[11]

-

Flow Rate: 1.5 mL/min[11]

-

Detection: UV at 355 nm[10]

-

Injection Volume: 1 µL[10]

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to evaluate the antioxidant capacity of this compound.[12][13]

5.2.1. Materials and Reagents

-

DPPH (0.1 mmol/L in ethanol)

-

This compound solutions of varying concentrations

-

Ethanol

-

96-well microplate

-

Microplate reader

5.2.2. Procedure

-

Prepare a 0.1 mmol/L solution of DPPH in ethanol.[12]

-

In a 96-well plate, add 100 µL of this compound solution at different concentrations to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.[12]

-

Measure the absorbance at 517 nm using a microplate reader.[12]

-

A control containing ethanol instead of the sample is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

ABTS Radical Cation Decolorization Assay

This protocol describes the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, another common method to determine antioxidant capacity.[12][14]

5.3.1. Materials and Reagents

-

ABTS (7 mmol/L)

-

Potassium persulfate (2.45 mmol/L)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

This compound solutions of varying concentrations

-

96-well microplate

-

Microplate reader

5.3.2. Procedure

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mmol/L ABTS and 2.45 mmol/L potassium persulfate solutions.[12]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12]

-

Dilute the ABTS•+ solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

-

In a 96-well plate, add 10 µL of this compound solution at different concentrations to the wells.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate in the dark at room temperature for 6 minutes.[12]

-

Measure the absorbance at 734 nm using a microplate reader.

-

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

Conclusion and Future Directions

This compound is a key metabolite in glutathione homeostasis, playing a critical role in maintaining cellular redox balance and modulating cellular signaling pathways. Its function as a primary source for intracellular cysteine underscores its importance in the cellular antioxidant defense system. The emerging evidence of its anti-inflammatory properties and its interplay with the MAPK and Nrf2 signaling pathways highlight its potential as a therapeutic target and a biomarker for diseases associated with oxidative stress and inflammation.

Future research should focus on elucidating the precise molecular mechanisms by which this compound modulates signaling cascades. Quantitative studies on the kinetic parameters of this compound dipeptidases in various cell types and tissues will provide a deeper understanding of its metabolic regulation. Furthermore, investigating the dose-dependent effects of this compound on a wider range of inflammatory mediators and its in vivo efficacy in preclinical models of inflammatory and neurodegenerative diseases will be crucial for translating our current understanding into novel therapeutic strategies. The development of more sensitive and specific analytical methods will also be instrumental in accurately assessing the role of this compound in complex biological systems.

References

- 1. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000078) [hmdb.ca]

- 4. Leukotriene D4 and cystinyl-bis-glycine metabolism in membrane-bound dipeptidase-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of cytosolic leucyl aminopeptidase (EC 3.4.11.1) as the major this compound-hydrolysing activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cysteine Regulates Oxidative Stress and Glutathione-Related Antioxidative Capacity before and after Colorectal Tumor Resection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. akjournals.com [akjournals.com]

- 8. The involvement of L-gamma-glutamyl-L-cysteinyl-glycine (glutathione/GSH) in the mechanism of redox signaling mediating MAPK(p38)-dependent regulation of pro-inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Nrf2 activators on release of glutathione, this compound and homocysteine by human U373 astroglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. akjournals.com [akjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

The Central Role of Cysteinylglycine in Glutathione Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth examination of cysteinylglycine (Cys-Gly), a critical dipeptide intermediate in the catabolism and recycling of glutathione (B108866) (GSH). It details the enzymatic pathways governing its formation and degradation, its role in maintaining cellular cysteine homeostasis, and its implications in redox signaling and various pathological states. This document synthesizes key quantitative data, presents detailed experimental protocols for its measurement, and visualizes the core metabolic and analytical pathways.

Introduction: this compound at the Crossroads of Glutathione Homeostasis

Glutathione (γ-L-glutamyl-L-cysteinylglycine) is the most abundant non-protein thiol in mammalian cells, playing a pivotal role in antioxidant defense, detoxification, and redox signaling.[1] The metabolism of glutathione is a dynamic process known as the γ-glutamyl cycle, which governs its synthesis, consumption, and recycling. This compound emerges as a key intermediate in the extracellular breakdown of GSH.[2]

Extracellular GSH is catabolized exclusively by the ectoenzyme γ-glutamyl transpeptidase (GGT), which cleaves the γ-glutamyl bond, releasing this compound and transferring the glutamate (B1630785) moiety to an acceptor molecule.[3][4] The resulting Cys-Gly dipeptide is then hydrolyzed by various cell-surface dipeptidases into its constituent amino acids, cysteine and glycine.[3] This process is a primary mechanism for salvaging cysteine, the rate-limiting amino acid for intracellular GSH resynthesis.[5]

Beyond its role as a simple metabolic intermediate, Cys-Gly is implicated in cellular signaling and redox modulation. It can exhibit pro-oxidant properties under certain conditions but ultimately serves as a precursor to the principal antioxidant, GSH.[3][5] Dysregulation of Cys-Gly levels has been associated with conditions of oxidative stress, including neurodegenerative diseases, cancer, and cardiovascular disorders, making it a metabolite of significant interest in drug development and biomarker discovery.[6][7]

The γ-Glutamyl Cycle and this compound Metabolism

The catabolism of extracellular glutathione is initiated by γ-glutamyl transpeptidase (GGT), which is anchored to the outer surface of the plasma membrane. GGT catalyzes the first and rate-limiting step in the degradation of GSH and its conjugates.

2.1 Synthesis of this compound: GGT cleaves the peptide bond between glutamate and cysteine in the glutathione molecule. This reaction can proceed via two mechanisms:

-

Hydrolysis: GSH + H₂O → L-Glutamate + L-Cysteinylglycine

-

Transpeptidation: GSH + Amino Acid → γ-Glutamyl-Amino Acid + L-Cysteinylglycine

The transpeptidation reaction is generally favored in the presence of suitable amino acid acceptors.[8] The product, this compound, is the direct substrate for the next enzymatic step.

2.2 Degradation of this compound: this compound is rapidly hydrolyzed by cell-surface dipeptidases, primarily aminopeptidase (B13392206) N or specific this compound dipeptidases (cysteinylglycinases), releasing free cysteine and glycine.[9]

-

L-Cysteinylglycine + H₂O → L-Cysteine + Glycine

These amino acids are then transported into the cell by specific transporters to be re-utilized for the synthesis of new glutathione, thus completing the cycle.[4]

Figure 1: Pathway of extracellular glutathione catabolism via this compound.

Quantitative Data on this compound Metabolism

Enzyme Kinetic Parameters

The enzymes responsible for this compound turnover exhibit distinct kinetic properties.

| Enzyme | Substrate | Organism/Tissue | Km Value | Notes | Reference(s) |

| γ-Glutamyl Transpeptidase (GGT) | Glutathione (GSH) | Rat Plasma | 5.6 µM | Activity measured via transpeptidation. | [10] |

| γ-Glutamyl Transpeptidase (GGT) | Glutathione (GSH) | Human Serum | 11 µM | Consistent with physiological GSH concentration in serum. | [11] |

| γ-Glutamyl Transpeptidase (GGT) | S-Nitrosoglutathione (GSNO) | Bovine Kidney | 0.398 ± 0.031 mM | Demonstrates GGT can process S-nitrosated forms of glutathione. | [1] |

| Dipeptidase | L-Cysteinylglycine | Radish Cotyledon | Not Specified | Specific activity reported as 7.32 nkat/mg protein. | [12] |

Physiological Concentrations of this compound

This compound levels are tightly regulated and can serve as a biomarker for the status of glutathione metabolism and oxidative stress.

| Biological Matrix | Condition | Concentration Range (µmol/L) | Notes | Reference(s) |

| Human Plasma | Healthy Individuals | 21.1 - 50.9 | Total concentration (reduced + oxidized forms). | [2] |

| Human Plasma | Healthy Volunteers | 26.3 µM (mean) | Total concentration measured by HPLC with fluorescence detection. | [9] |

| Human Plasma | Chronic Kidney Disease | 22.0 - 24.0 µM | Levels showed slight increase after administration of α-lipoic acid. | [9] |

| Human Urine | Healthy Individuals | 1.6 - 4.9 | Significantly lower concentration compared to plasma, reflecting renal processing and reabsorption. | [2] |

Experimental Protocols

Accurate quantification of this compound is challenging due to its low concentration and the susceptibility of its thiol group to oxidation. The following protocols outline validated methods for its measurement.

Quantification of Total this compound in Plasma by HPLC

This protocol details a common method based on reduction of all thiol forms, derivatization for fluorescence detection, and separation by reverse-phase HPLC.[2][9]

4.1.1 Materials and Reagents

-

Whole blood collected in EDTA tubes

-

Tris(2-carboxyethyl)phosphine (TCEP) or tri-n-butylphosphine (TBP)

-

Trichloroacetic acid (TCA)

-

Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F)

-

Borate (B1201080) buffer (pH 9.5) with EDTA

-

C18 Reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particles)

-

HPLC system with fluorescence detector (Excitation: 385 nm, Emission: 515 nm)

-

This compound standard

4.1.2 Sample Preparation Procedure

-

Plasma Separation: Centrifuge whole blood at 2000 x g for 10 minutes at 4°C. Collect the plasma supernatant. Samples can be stored at -80°C.

-

Reduction: To 100 µL of plasma, add 10 µL of TCEP solution (e.g., 0.25 M). Vortex and incubate for 15-30 minutes at room temperature to reduce all disulfide bonds.

-

Protein Precipitation: Add 100 µL of ice-cold 10% (w/v) TCA. Vortex vigorously for 1 minute. Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Derivatization: Transfer 50 µL of the clear supernatant to a new vial. Add 10 µL of 1.55 M NaOH, 125 µL of borate buffer, and 50 µL of 1 g/L SBD-F solution.

-

Incubation: Cap the vial, vortex, and incubate at 60°C for 1 hour in a water bath.

-

Analysis: After incubation, cool the samples and place them in the autosampler. Inject 10-20 µL onto the HPLC system.

4.1.3 Chromatographic Conditions

-

Column: Waters Symmetry C18 (4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1 M Acetate Buffer (pH 4.5) : Methanol (97:3 v/v)

-

Mobile Phase B: Methanol

-

Flow Rate: 0.8 - 1.0 mL/min

-

Gradient: An isocratic or gradient elution can be optimized. A typical run involves an initial isocratic phase with 100% A, followed by a gradient to introduce B for column washing, and re-equilibration.

Figure 2: Experimental workflow for the quantification of this compound by HPLC.

Dipeptidase Activity Assay

This protocol provides a general method to determine the activity of dipeptidases that hydrolyze this compound, using tissue homogenates.[13]

4.2.1 Materials and Reagents

-

Tissue sample (e.g., kidney, which has high dipeptidase activity)

-

Homogenization buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

L-Cysteinylglycine (substrate)

-

Dithiothreitol (DTT)

-

Reagents for HPLC analysis of cysteine (as described in Protocol 4.1)

-

Bradford reagent for protein quantification

4.2.2 Assay Procedure

-

Homogenate Preparation: Homogenize fresh or frozen tissue in ice-cold homogenization buffer. Centrifuge at low speed to remove debris. Collect the supernatant and determine its protein concentration using the Bradford assay.

-

Reaction Setup: In a microcentrifuge tube, combine 0.5 mL of 0.1 M Tris-HCl buffer (pH 8.0), a defined amount of tissue homogenate (e.g., 100 µg of protein), and initiate the reaction by adding L-cysteinylglycine to a final concentration of 0.4 mM.

-

Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction in each aliquot by adding an equal volume of 10% TCA to precipitate proteins.

-

Product Measurement: Centrifuge the terminated reactions. The supernatant contains the reaction product, cysteine. Measure the concentration of cysteine in the supernatant using the HPLC method described in Protocol 4.1.

-

Activity Calculation: Plot the concentration of cysteine produced over time. The initial linear portion of the curve represents the reaction rate. Calculate the specific activity as nmol of cysteine produced per minute per mg of protein.

Role in Redox Signaling and Pathophysiology

While the primary role of this compound is to supply cysteine for GSH synthesis, it is also an active participant in redox chemistry.

5.1 Antioxidant Precursor vs. Pro-oxidant Effector: this compound occupies a dual role in cellular redox balance.

-

Antioxidant Precursor: Its fundamental role is to provide the cysteine necessary for the synthesis of the master antioxidant, GSH. In this capacity, it is essential for maintaining the intracellular antioxidant shield.

-

Pro-oxidant Activity: The free thiol group of this compound is highly reactive. In the presence of transition metals like iron (Fe³⁺), it can participate in redox cycling, promoting the generation of reactive oxygen species (ROS).[3][5] This pro-oxidant effect has been suggested to contribute to lipid peroxidation and may be relevant in pathological conditions characterized by iron dysregulation.[5]

Figure 3: The dual role of this compound in cellular redox homeostasis.

5.2 Implications in Disease:

-

Cancer: Altered GGT activity is a hallmark of many cancers, leading to increased breakdown of extracellular GSH. This provides a cysteine supply that fuels the high proliferative rate and antioxidant demands of tumor cells. Serum levels of this compound have been investigated as potential cancer biomarkers, with studies showing associations with gastric and breast cancer risk.[5][7]

-

Neurodegenerative Diseases: Oxidative stress is a key factor in the pathogenesis of neurodegenerative disorders. As an intermediate in the primary antioxidant pathway, dysregulation of this compound metabolism can impact neuronal health.[6]

-

Cardiovascular Disease: The metabolism of thiols, including this compound, is closely linked with that of homocysteine, a known risk factor for cardiovascular disease. Imbalances in these pathways can contribute to endothelial dysfunction and oxidative stress.

Conclusion and Future Directions

This compound is far more than a transient intermediate; it is a pivotal node in the complex network of glutathione metabolism and cellular redox control. Its synthesis and degradation are tightly controlled enzymatic processes essential for maintaining the cellular supply of cysteine for GSH synthesis. The dual nature of Cys-Gly, acting as both a vital antioxidant precursor and a potential pro-oxidant, underscores the delicate balance of redox chemistry in biological systems.

For researchers and drug development professionals, understanding the nuances of this compound metabolism offers several opportunities. The enzymes in its pathway, particularly GGT and specific dipeptidases, represent potential therapeutic targets for modulating cellular redox status in diseases like cancer. Furthermore, the quantification of plasma or tissue this compound holds promise as a sensitive biomarker for assessing glutathione turnover and the degree of oxidative stress. Future research should focus on elucidating the specific dipeptidases involved in Cys-Gly hydrolysis in different tissues and disease states, and further exploring its direct role in redox signaling pathways.

References

- 1. A kinetic study of gamma-glutamyltransferase (GGT)-mediated S-nitrosoglutathione catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cysteinyl-glycine in the control of glutathione homeostasis in bovine lenses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Prospective study of serum cysteine and this compound and cancer of the head and neck, esophagus, and stomach in a cohort of male smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Prospective study of serum cysteine and this compound and cancer of the head and neck, esophagus, and stomach in a cohort of male smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of total homocysteine, cysteine, this compound, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Leukotriene D4 and cystinyl-bis-glycine metabolism in membrane-bound dipeptidase-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Gamma-Glutamyl Transpeptidase in the Genesis of Cysteinylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of gamma-glutamyl transpeptidase (GGT) in the formation of cysteinylglycine. GGT, a cell-surface enzyme, is a critical component of the gamma-glutamyl cycle and plays a significant role in glutathione (B108866) homeostasis, xenobiotic metabolism, and cellular redox signaling. Understanding the intricacies of GGT-mediated this compound production is paramount for research in areas ranging from oxidative stress and toxicology to the development of novel therapeutic agents.

Biochemical Mechanism of this compound Formation

Gamma-glutamyl transpeptidase (EC 2.3.2.2) is a heterodimeric protein embedded in the outer leaflet of the plasma membrane.[1][2] Its primary function in the context of this guide is the catalysis of the initial step in the degradation of extracellular glutathione (GSH) and other gamma-glutamyl compounds.[3][4][5] The reaction proceeds via a two-step "ping-pong" mechanism.[2]

First, the gamma-glutamyl moiety of a donor substrate, most notably glutathione, is transferred to a nucleophilic threonine residue in the active site of GGT. This results in the formation of a covalent gamma-glutamyl-enzyme intermediate and the release of the remaining portion of the substrate, which in the case of glutathione, is the dipeptide this compound.[2][6][7]

The general reaction is as follows: (5-L-glutamyl)-peptide + an amino acid ⇌ peptide + 5-L-glutamyl amino acid [3]

In the second step, the gamma-glutamyl group is transferred from the enzyme to an acceptor molecule. This acceptor can be an amino acid, a peptide, or water.[3][8] If the acceptor is an amino acid or peptide, a new gamma-glutamyl compound is formed in a transpeptidation reaction. If the acceptor is water, the gamma-glutamyl group is released as glutamate (B1630785) through hydrolysis.[9] The formation of this compound is a direct consequence of the first step of this catalytic cycle when glutathione is the substrate.

The this compound produced can be further hydrolyzed by cell-surface dipeptidases into its constituent amino acids, cysteine and glycine, which are then transported into the cell for various metabolic processes, including the intracellular resynthesis of glutathione.[10][11][12]

The Gamma-Glutamyl Cycle and Physiological Significance

The formation of this compound by GGT is a key step in the gamma-glutamyl cycle. This cycle is a crucial pathway for the breakdown of extracellular glutathione and the subsequent recovery of its constituent amino acids for intracellular glutathione synthesis.[10][11][13] By providing the rate-limiting substrate, cysteine, GGT plays a vital role in maintaining intracellular glutathione homeostasis and cellular antioxidant defenses.[4]

The physiological importance of GGT-mediated this compound formation extends to several areas:

-

Amino Acid Transport: The gamma-glutamyl cycle has been proposed as a system for amino acid transport into cells.[14][13]

-

Drug Metabolism and Xenobiotic Detoxification: GGT is involved in the metabolism of glutathione S-conjugates of various drugs and xenobiotics, initiating their conversion to mercapturic acids for excretion.[3][4]

-

Redox Signaling and Oxidative Stress: GGT activity can paradoxically contribute to oxidative stress.[15] In the presence of transition metals like iron, the breakdown products of glutathione, including the thiol group in this compound, can participate in redox cycling, leading to the generation of reactive oxygen species (ROS).[12][16][15] This pro-oxidant activity links elevated GGT levels to various pathological conditions.[3][17]

-

Cardiovascular Disease: Elevated serum GGT levels are increasingly recognized as an independent risk factor for cardiovascular diseases, potentially through its role in promoting oxidative stress within atherosclerotic plaques.[17][18][19]

Quantitative Data: GGT Substrate Specificity

The kinetic parameters of GGT for various gamma-glutamyl substrates are crucial for understanding its biological function and for the development of specific inhibitors. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, providing an indication of substrate affinity.

| Substrate | Enzyme | Km (μM) | Reference |

| Reduced Glutathione (GSH) | Human GGT1 | 10.60 ± 0.07 | [20] |

| Reduced Glutathione (GSH) | Human GGT1 | 11 | [21] |

| Reduced Glutathione (GSH) | Human GGT5 | 11 | [21] |

| Oxidized Glutathione (GSSG) | Human GGT1 | 8.80 ± 0.05 | [20] |

| Oxidized Glutathione (GSSG) | Human GGT1 | 9 | [21] |

| Oxidized Glutathione (GSSG) | Human GGT5 | 43 | [21] |

| Leukotriene C4 (LTC4) | Human GGT1 | 10.8 ± 0.1 | [20] |

| Leukotriene C4 (LTC4) | Human GGT1 | 10.8 | [21] |

| Leukotriene C4 (LTC4) | Human GGT5 | 10.2 | [21] |

| S-Nitrosoglutathione (GSNO) | GGT | 398 ± 31 | [22] |

Experimental Protocols

Measurement of Gamma-Glutamyl Transpeptidase Activity

A common method for determining GGT activity involves the use of a synthetic substrate, gamma-glutamyl-p-nitroanilide (G pNA), and an acceptor substrate, glycylglycine (B550881).

Principle: GGT catalyzes the transfer of the gamma-glutamyl group from G pNA to glycylglycine. This reaction releases p-nitroaniline, a chromogenic product that can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm.[20][22]

Materials:

-

Purified GGT enzyme or cell lysate containing GGT

-

Gamma-glutamyl-p-nitroanilide (G pNA) solution

-

Glycylglycine (Gly-Gly) solution

-

Phosphate buffered saline (PBS), pH 8.0

-

Spectrophotometer capable of reading absorbance at 405 nm

-

Temperature-controlled cuvette holder or water bath (37°C)

Procedure:

-

Prepare a reaction mixture containing G pNA (e.g., 1 mM final concentration) and glycylglycine (e.g., 20 mM final concentration) in PBS (pH 8.0).

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding a known amount of purified GGT or cell lysate to the reaction mixture.

-

Immediately monitor the increase in absorbance at 405 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Enzyme activity is determined using the molar extinction coefficient of p-nitroaniline (8800 M⁻¹ cm⁻¹).[22]

Detection and Quantification of this compound

The determination of this compound and other low-molecular-mass thiols in biological fluids often requires a derivatization step followed by high-performance liquid chromatography (HPLC).

Principle: Thiols in a biological sample are first reduced to their free form. Subsequently, a derivatizing agent is added that reacts with the thiol groups to form a stable, detectable product (e.g., fluorescent or UV-absorbing). The derivatized thiols are then separated and quantified using HPLC.

Materials:

-

Biological sample (e.g., plasma, urine, saliva)

-

Reducing agent (e.g., tris-(2-carboxyethyl)-phosphine hydrochloride - TCEP)

-

Protein precipitating agent (e.g., trichloroacetic acid - TCA)

-

Derivatizing agent (e.g., 4-chloro-3,5-dinitrobenzotrifluoride (B147460) or ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid)[23][24]

-

HPLC system with a suitable column (e.g., reversed-phase C18) and detector (e.g., fluorescence or UV-Vis)

-

Standards for this compound and other thiols of interest

Procedure:

-

Sample Preparation:

-

To the biological sample, add a reducing agent (e.g., TCEP) to reduce any disulfide bonds.

-

Incubate to allow for complete reduction.

-

Precipitate proteins by adding a precipitating agent (e.g., TCA).

-

Centrifuge the sample to pellet the precipitated proteins and collect the supernatant.

-

-

Derivatization:

-

Add the derivatizing agent to the supernatant.

-

Incubate under specific conditions (e.g., temperature, time) to allow for the derivatization reaction to complete.

-

-

HPLC Analysis:

-

Inject a known volume of the derivatized sample into the HPLC system.

-

Separate the derivatized thiols using an appropriate mobile phase and gradient on a reversed-phase column.

-

Detect the separated compounds using a fluorescence or UV-Vis detector.

-

-

Quantification:

-

Create a standard curve using known concentrations of derivatized this compound.

-

Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

Visualizations: Pathways and Workflows

The Gamma-Glutamyl Cycle

Caption: The Gamma-Glutamyl Cycle illustrating GGT's role in this compound formation.

Experimental Workflow for GGT Activity Assay

Caption: Workflow for the spectrophotometric measurement of GGT activity.

GGT's Dual Role in Redox Homeostasis

Caption: The dual antioxidant and pro-oxidant functions of GGT activity.

Conclusion

Gamma-glutamyl transpeptidase is a multifaceted enzyme whose role in the formation of this compound is a cornerstone of glutathione metabolism. This process is integral to maintaining cellular redox balance, facilitating amino acid transport, and metabolizing xenobiotics. However, the pro-oxidant potential of GGT-mediated reactions underscores its complex involvement in the pathophysiology of various diseases. A thorough understanding of the biochemical mechanisms, kinetics, and physiological consequences of GGT activity is essential for researchers and drug development professionals aiming to modulate this critical enzyme for therapeutic benefit. The experimental protocols and conceptual diagrams provided in this guide offer a foundational framework for further investigation into the intricate world of gamma-glutamyl transpeptidase.

References

- 1. Redox Regulation of γ-Glutamyl Transpeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 4. Gamma-glutamyl transpeptidase in glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gamma-glutamyl transpeptidase substrate specificity and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Crystal structures of glutathione- and inhibitor-bound human GGT1: critical interactions within the this compound binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. γ-Glutamyl Cycle [flipper.diff.org]

- 11. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 14. The γ-Glutamyl Cycle: A Possible Transport System for Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Is serum gamma glutamyltransferase a marker of oxidative stress? [pubmed.ncbi.nlm.nih.gov]

- 16. Quo Vadis: From Oxidative Stress to Gamma-Glutamyltransferase Upregulation to Mortality - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of gamma-glutamyltransferase in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Gamma-glutamyl transferase and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Gamma-glutamyl compounds: substrate specificity of gamma-glutamyl transpeptidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. iris.sssup.it [iris.sssup.it]

- 23. Simultaneous determination of glutathione, cysteine, homocysteine, and this compound in biological fluids by ion-pairing high-performance liquid chromatography coupled with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Simultaneous determination of total homocysteine, cysteine, this compound, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Cysteinylglycine as a Biomarker for Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS), represent a growing global health challenge. A key pathological feature shared across these disorders is heightened oxidative stress, which leads to neuronal damage and progressive functional decline. In the search for reliable biomarkers to aid in early diagnosis, patient stratification, and monitoring of therapeutic interventions, attention has turned to molecules that reflect this state of oxidative imbalance. Cysteinylglycine (Cys-Gly), a dipeptide composed of cysteine and glycine, is emerging as a promising candidate. It is a direct catabolite of glutathione (B108866) (GSH), the most abundant endogenous antioxidant in the central nervous system.[1][2][3] Alterations in Cys-Gly levels can, therefore, offer a window into the dynamics of glutathione metabolism and the cellular response to oxidative insults in the context of neurodegeneration. This technical guide provides an in-depth overview of the role of this compound as a biomarker, detailing the underlying biochemical pathways, methodologies for its quantification, and a summary of key quantitative findings in various neurodegenerative diseases.

Biochemical Pathways Involving this compound

This compound is intrinsically linked to the glutathione cycle, a critical pathway for maintaining redox homeostasis. Glutathione is synthesized intracellularly and can be exported to the extracellular space, where it is catabolized. The ectoenzyme γ-glutamyltransferase (GGT) plays a pivotal role by cleaving the γ-glutamyl bond of glutathione, releasing glutamate (B1630785) and producing this compound.[2][4][5] This dipeptide is then further hydrolyzed by dipeptidases into its constituent amino acids, cysteine and glycine, which can be transported back into cells for de novo glutathione synthesis.[2][6]

Under conditions of oxidative stress, the demand for glutathione increases, leading to a higher turnover rate. This can result in altered extracellular levels of its breakdown products, including this compound. Furthermore, neuroinflammation, a common feature of neurodegenerative diseases, can impact the expression and activity of enzymes involved in this pathway, further modulating Cys-Gly concentrations.[1]

Experimental Protocols

Accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Protocol 1: HPLC with UV/Fluorescence Detection

This protocol is adapted from methodologies for the simultaneous determination of aminothiols in plasma.[7]

1. Sample Collection and Preparation:

-

Collect whole blood in EDTA-containing tubes and immediately place on ice.

-

Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma.

-

To 100 µL of plasma, add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM to reduce disulfide bonds. Incubate for 30 minutes at room temperature.

-

Precipitate proteins by adding 100 µL of 10% trichloroacetic acid (TCA). Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for derivatization.

2. Derivatization:

-

To the supernatant, add a derivatizing agent such as ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) in a borate (B1201080) buffer (pH 9.5).

-

Incubate at 60°C for 60 minutes. SBD-F reacts with the thiol group of this compound to form a stable, fluorescent adduct.

3. HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1 M acetate (B1210297) buffer (pH 4.5) with 3% methanol.

-

Mobile Phase B: Methanol.

-

Gradient: Isocratic elution with 100% Mobile Phase A for 8 minutes, followed by a linear gradient to 20% Mobile Phase B over 1 minute.

-

Flow Rate: 0.8 mL/min.

-

Detection: Fluorescence detector with excitation at 385 nm and emission at 515 nm.

4. Quantification:

-

Generate a standard curve using known concentrations of this compound treated with the same reduction and derivatization procedure.

-

Quantify this compound in the samples by comparing their peak areas to the standard curve.

Protocol 2: LC-MS/MS for High-Sensitivity Quantification

This protocol is a composite based on established methods for amino acid and thiol analysis in plasma.[8][9][10]

1. Sample Preparation:

-

To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₂,¹⁵N-cysteinylglycine).

-

Add 10 µL of 10 mg/mL N-Ethylmaleimide (NEM) to alkylate thiol groups and prevent auto-oxidation.[8]

-

Precipitate proteins with 150 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid.

-

Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 or HILIC column suitable for polar analytes.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate this compound from other plasma components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard.

3. Quantification:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of this compound in the samples using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Quantitative Data Summary

The following tables summarize quantitative findings on this compound and related thiols in neurodegenerative diseases. It is important to note that direct comparative studies across multiple diseases are limited, and variations in analytical methods can influence reported concentrations.

Table 1: this compound and Related Thiol Levels in Neurodegenerative Diseases

| Biomarker | Disease | Matrix | Finding | Reference |

| Cysteine:Sulphate Ratio | Motor Neuron Disease (MND) | Plasma | Significantly elevated vs. controls | [11] |

| Cysteine:Sulphate Ratio | Parkinson's Disease (PD) | Plasma | Significantly elevated vs. controls | [11] |

| Cysteine:Sulphate Ratio | Alzheimer's Disease (AD) | Plasma | Significantly elevated vs. controls | [11] |

| This compound | Parkinson's Disease (PD) | Plasma | No significant difference vs. controls in treated patients | [12] |

| This compound | Astroglial cells (in vitro) | Extracellular medium | Decreased in response to inflammatory stimuli (IL-1β and TNF-α) | [1] |

Table 2: Plasma Concentrations of this compound in Healthy Individuals

| Analytical Method | Sample Size | Concentration Range (µmol/L) | Reference |

| HPLC-UV | 18 | 21.1 - 50.9 | [13] |

Discussion

The available data suggest a dysregulation of sulfur-containing amino acid metabolism in several neurodegenerative diseases, as evidenced by the altered cysteine-to-sulphate ratios in MND, PD, and AD.[11] This points towards a systemic disturbance in oxidative stress pathways. The finding that inflammatory stimuli can reduce the extracellular release of this compound from astrocytes is particularly relevant, as neuroinflammation is a key component of neurodegenerative pathologies.[1] This suggests a potential mechanism whereby inflammation could impair the availability of precursors for neuronal glutathione synthesis, thereby exacerbating oxidative stress within neurons.

While one study did not find a significant difference in plasma this compound levels between treated Parkinson's disease patients and controls, it is important to consider the potential confounding effects of medication.[12] Further research in drug-naïve, early-stage patients is warranted. The potential of this compound as a biomarker is underscored by its direct link to glutathione metabolism, which is known to be impaired in neurodegeneration.

Future Directions and Conclusion

This compound holds promise as a biomarker for neurodegenerative diseases, reflecting the interplay between oxidative stress, glutathione metabolism, and neuroinflammation. To advance its clinical utility, future research should focus on:

-

Large-scale, longitudinal cohort studies: To establish reference ranges and track changes in this compound levels over the course of different neurodegenerative diseases.

-

Direct comparative studies: To assess the diagnostic and prognostic value of this compound in differentiating between various neurodegenerative disorders.

-

Standardization of analytical methods: To ensure comparability of data across different research centers.

-

Correlation with other biomarkers and clinical outcomes: To understand how changes in this compound relate to other established markers of neurodegeneration and disease progression.

References

- 1. Chronic Inflammation Alters Production and Release of Glutathione and Related Thiols in Human U373 Astroglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impaired Glutathione Synthesis in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cysteine metabolism in neuronal redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. γ-Glutamylamines and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gamma-glutamyl transpeptidase in glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of total homocysteine, cysteine, this compound, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plasma cysteine and sulphate levels in patients with motor neurone, Parkinson's and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. polisci.as.uky.edu [polisci.as.uky.edu]

Plasma Cysteinylglycine and Breast Cancer Risk: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cysteinylglycine, a dipeptide produced during the catabolism of glutathione (B108866), has emerged as a molecule of interest in cancer research due to its pro-oxidant properties. Elevated levels of plasma this compound have been investigated as a potential biomarker for increased breast cancer risk, particularly in subgroups of women with higher levels of oxidative stress. This technical guide provides a comprehensive overview of the current evidence, detailing the quantitative data from key prospective studies, the experimental protocols for measuring plasma this compound, and the potential signaling pathways involved in its association with breast cancer.

Quantitative Data Summary

The primary evidence for an association between plasma this compound levels and breast cancer risk comes from a nested case-control study within the Women's Health Study.[1][2] While no significant overall association was found, the study revealed a marginally increased risk in women with higher levels of oxidative stress. The following tables summarize the key quantitative findings from this pivotal study.

Table 1: Overall Association between Plasma this compound and Invasive Breast Cancer Risk

| Quintile of Plasma this compound | Cases/Controls | Multivariate Relative Risk (95% CI) | P for trend |

| 1 (lowest) | 155/177 | 1.00 (Reference) | |

| 2 | 161/168 | 1.11 (0.83-1.48) | |

| 3 | 168/162 | 1.22 (0.91-1.63) | |

| 4 | 162/159 | 1.18 (0.88-1.59) | |

| 5 (highest) | 166/146 | 1.30 (0.96-1.76) | 0.10 |

Source: Adapted from Lin et al., Cancer Research 2007;67(23):11123–7[1]

Table 2: Association between Plasma this compound and Breast Cancer Risk Stratified by Oxidative Stress Factors

| Oxidative Stress Subgroup | Quintile Comparison | Multivariate Relative Risk (95% CI) | P for trend |

| Vitamin E Assignment | |||

| Placebo | Highest vs. Lowest | 1.64 (1.01–2.66) | 0.04 |

| Vitamin E Treatment | Highest vs. Lowest | 0.93 (0.57-1.52) | 0.77 |

| Alcohol Consumption | |||

| Low (<9 g/day ) | Highest vs. Lowest | 1.12 (0.79-1.59) | 0.52 |

| High (≥9 g/day ) | Highest vs. Lowest | 2.51 (1.01–6.24) | 0.07 |

| Body Mass Index (BMI) | |||

| Normal (<25 kg/m ²) | Highest vs. Lowest | 1.05 (0.69-1.60) | 0.81 |

| Overweight/Obese (≥25 kg/m ²) | Highest vs. Lowest | 1.66 (0.97–2.84) | 0.03 |

Source: Adapted from Lin et al., Cancer Research 2007;67(23):11123–7[1][2]

Experimental Protocols

The accurate measurement of plasma this compound is crucial for reproducible research in this area. The most common method employed is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Measurement of Plasma this compound

Principle: This method involves the reduction of all forms of this compound in the plasma to its free thiol form, followed by derivatization with a fluorescent tag. The derivatized analyte is then separated and quantified using reverse-phase HPLC.

Methodology:

-

Sample Collection and Preparation:

-

Blood is collected in EDTA-containing tubes and immediately placed on ice.

-

Plasma is separated by centrifugation at low temperatures within 30 minutes of collection.

-

Samples are stored at -70°C or lower until analysis.

-

-

Reduction of Thiols:

-

Plasma samples are treated with a reducing agent, such as tris-(2-carboxyethyl)-phosphine (TCEP), to convert oxidized and protein-bound this compound to its reduced form.[3]

-

The reaction is typically incubated at room temperature for 30 minutes.

-

-

Protein Precipitation:

-

Proteins are precipitated by adding trichloroacetic acid (TCA) and removed by centrifugation.[3]

-

-

Derivatization:

-

The supernatant containing the reduced thiols is neutralized.

-

A derivatizing agent, commonly ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F), is added.[3][4][5]

-

The mixture is incubated at 60°C for 1 hour to allow for the formation of a stable, fluorescent adduct.[3]

-

-

HPLC Analysis:

-

The derivatized sample is injected into an HPLC system equipped with a C18 reverse-phase column.[3]

-

Separation is achieved using an isocratic or gradient elution with a mobile phase typically consisting of an acetate (B1210297) or phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile.[3][5]

-

Detection is performed using a fluorescence detector with excitation and emission wavelengths of approximately 385 nm and 515 nm, respectively.[3][4][5]

-

Quantification is based on a calibration curve generated from standards of known this compound concentrations. An internal standard, such as N-(2-Mercaptopropionyl)-glycine, is often used to correct for variations in sample preparation and injection volume.[3]

-

Nested Case-Control Study Design

The study by Lin et al. (2007) utilized a nested case-control design within the Women's Health Study cohort. This design is a powerful and efficient method for studying the association between a biomarker and disease risk in large prospective cohorts.

Signaling Pathways and Mechanisms

The link between plasma this compound and breast cancer risk is thought to be mediated through its role in oxidative stress. This compound is a product of glutathione breakdown, a critical endogenous antioxidant.

Glutathione Catabolism and this compound Formation

Glutathione (GSH) is catabolized by the enzyme gamma-glutamyl transferase (GGT), which is often overexpressed in cancer cells.[6] This process releases this compound.

Oxidative Stress and Nrf2 Signaling

This compound is considered a pro-oxidant, meaning it can contribute to the generation of reactive oxygen species (ROS).[1][2] Elevated ROS levels can lead to oxidative stress, a condition that can damage DNA, proteins, and lipids, and has been implicated in carcinogenesis.

A key cellular defense mechanism against oxidative stress is the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept inactive. However, in the presence of oxidative stress, Nrf2 is activated and promotes the transcription of antioxidant and cytoprotective genes. In some cancers, the Nrf2 pathway is constitutively active, which can protect cancer cells from oxidative stress and chemotherapy. The pro-oxidant nature of this compound could potentially modulate this pathway.

Conclusion and Future Directions

The available evidence suggests that while plasma this compound levels are not independently associated with overall breast cancer risk, they may serve as a risk marker in women with underlying high levels of oxidative stress. This highlights the complex interplay between metabolic profiles and individual susceptibility to cancer.

For researchers and drug development professionals, these findings suggest several avenues for future investigation:

-

Validation in other cohorts: The observed associations need to be validated in other large, prospective cohorts with diverse populations.

-

Mechanistic studies: Further research is needed to elucidate the precise mechanisms by which this compound contributes to oxidative stress and how this interacts with key signaling pathways like Nrf2 in breast cancer development.

-

Therapeutic targeting: The glutathione metabolic pathway, including the enzyme GGT, could be a potential target for chemoprevention or therapy, particularly in individuals with high plasma this compound and markers of oxidative stress.

This technical guide provides a foundational understanding of the current landscape of research into plasma this compound and breast cancer risk. Continued investigation in this area holds the potential to identify novel biomarkers and therapeutic strategies for breast cancer.

References

- 1. Role of Nrf2 Signaling Cascade in Breast Cancer: Strategies and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Simultaneous determination of total homocysteine, cysteine, this compound, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of plasma total homocysteine and cysteine using HPLC with fluorescence detection and an ammonium 7-fluoro-2, 1, 3-benzoxadiazole-4-sulphonate (SBD-F) derivatization protocol optimized for antioxidant concentration, derivatization reagent concentration, temperature and matrix pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of four aminothiols in human plasma by high-performance liquid chromatography (HPLC) with fluorimetric detector [jms.fudan.edu.cn]

- 6. Glutathione metabolism in cancer progression and treatment resistance - PMC [pmc.ncbi.nlm.nih.gov]

cysteinylglycine's involvement in oxidative stress pathways

An In-depth Technical Guide to Cysteinylglycine's Involvement in Oxidative Stress Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (Cys-Gly) is a dipeptide metabolite of glutathione (B108866) (GSH), produced by the action of the ectoenzyme γ-glutamyltransferase (GGT). Historically viewed as a simple intermediate in GSH catabolism, Cys-Gly is now recognized as a pivotal molecule in redox biology with a complex, dual role in oxidative stress pathways. It serves as a crucial precursor for the intracellular synthesis of cysteine and, subsequently, GSH, thereby supporting the cell's primary antioxidant defense system. Conversely, under specific conditions, particularly in the presence of transition metals, Cys-Gly can exhibit potent pro-oxidant activities, contributing to the generation of reactive oxygen species (ROS) and the pathogenesis of diseases associated with oxidative stress, such as cardiovascular disease. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and multifaceted roles of Cys-Gly in redox signaling. It details the molecular mechanisms of its antioxidant and pro-oxidant functions, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the complex signaling pathways in which it participates.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a central pathogenic factor in a multitude of human diseases, including cardiovascular, neurodegenerative, and inflammatory disorders[1]. Glutathione (GSH), a tripeptide of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant non-protein thiol and a cornerstone of cellular antioxidant defense[2]. The catabolism of extracellular GSH is initiated by γ-glutamyltransferase (GGT), which cleaves the γ-glutamyl bond to yield glutamate and the dipeptide this compound (Cys-Gly)[3]. This guide focuses on the intricate and often paradoxical role of Cys-Gly in the landscape of oxidative stress, exploring its function not merely as a metabolic byproduct but as an active participant in redox signaling and pathology.

Biosynthesis and Metabolism of this compound: The γ-Glutamyl Cycle

Cys-Gly is a central intermediate in the γ-glutamyl cycle, a key pathway for the breakdown of extracellular GSH and the recovery of its constituent amino acids for intracellular GSH resynthesis[3][4][5][6].

-

Generation: The membrane-bound enzyme GGT, present on the outer surface of cells, catalyzes the initial step of GSH degradation. It transfers the γ-glutamyl moiety from GSH to an acceptor (another amino acid or peptide), releasing Cys-Gly into the extracellular space[3][4].

-

Degradation: Extracellular Cys-Gly is then cleaved by membrane-bound dipeptidases into free cysteine and glycine[3].

-

Cellular Uptake and GSH Resynthesis: The resulting cysteine and glycine are transported into the cell. Cysteine is often the rate-limiting precursor for the synthesis of GSH, which occurs intracellularly via two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and GSH synthetase (GS)[2][3].

This cycle is crucial for maintaining GSH homeostasis, providing a mechanism for cells to recapture the essential amino acid cysteine from the extracellular GSH pool[6].

Caption: The γ-Glutamyl Cycle for GSH metabolism.

The Dual Role of this compound in Oxidative Stress

Cys-Gly's impact on cellular redox status is dichotomous, acting as both an indirect antioxidant and a direct pro-oxidant.

Indirect Antioxidant Role: A Cysteine Reservoir for GSH Synthesis

The primary antioxidant function of Cys-Gly is to serve as a delivery molecule for cysteine. By providing the rate-limiting substrate for GSH synthesis, Cys-Gly helps maintain the intracellular GSH pool, which is essential for numerous antioxidant processes[7]:

-

Direct ROS Scavenging: GSH can directly neutralize a variety of ROS.

-

Enzymatic Detoxification: GSH serves as a cofactor for enzymes like Glutathione Peroxidase (GPx), which reduces hydrogen peroxide and lipid hydroperoxides.

-

Redox Signaling Modulation: The ratio of reduced GSH to oxidized glutathione (GSSG) is a key indicator of the cellular redox environment and influences redox-sensitive signaling pathways like NF-κB and MAPK[2][8][9]. Depletion of GSH can impair these pathways, leading to increased inflammation and apoptosis[8].

Pro-oxidant Role: Transition Metal Reduction and ROS Generation

In the extracellular milieu, particularly in the presence of transition metal ions like iron (Fe³⁺) or copper (Cu²⁺), the thiol group of Cys-Gly can act as a potent reducing agent. This activity can initiate a cascade of pro-oxidant events, most notably via the Fenton reaction[10][11][12].

-

Reduction of Metal Ions: Cys-Gly reduces ferric iron (Fe³⁺) to its more reactive ferrous form (Fe²⁺).

-

Fenton Reaction: Fe²⁺ reacts with hydrogen peroxide (H₂O₂) to generate the highly damaging hydroxyl radical (•OH).

-

Lipid Peroxidation: The hydroxyl radical can initiate lipid peroxidation, particularly of low-density lipoprotein (LDL). Oxidized LDL is a key driver in the pathogenesis of atherosclerosis[13][14][15].

This pro-oxidant mechanism is thought to contribute to the association observed between elevated plasma GGT activity, Cys-Gly levels, and an increased risk of cardiovascular diseases[11][16].

Caption: Pro-oxidant mechanism of Cys-Gly via Fenton chemistry.

This compound in Cellular Signaling

Beyond its direct redox activities, Cys-Gly and its metabolic context influence key cellular signaling pathways.

Regulation of NF-κB and MAPK Pathways

The intracellular GSH status, maintained by the Cys-Gly-derived cysteine supply, is a critical regulator of inflammatory signaling.

-

NF-κB Pathway: Low GSH levels or an oxidized intracellular environment can lead to the activation of the NF-κB pathway. This occurs through the degradation of its inhibitor, IκBα, allowing the p65/p50 subunits to translocate to the nucleus and activate the transcription of pro-inflammatory genes[16][17]. Specifically, ROS can regulate the phosphorylation of IκBα, a critical step for its degradation[16][17]. Maintaining adequate GSH levels helps to buffer against such oxidative activation.

-

MAPK Pathway: The p38 MAPK pathway, which is involved in cytokine production, is also redox-sensitive. Oxidative stress can lead to the phosphorylation and activation of p38 MAPK. A sufficient GSH pool, supported by Cys-Gly, can attenuate this activation[9].

Caption: Cys-Gly's influence on the NF-κB signaling pathway.

Protein S-cysteinylglycylation

Recent evidence suggests that Cys-Gly can directly modify proteins through a process called S-thiolation, specifically "protein S-cysteinylglycylation". This involves the formation of a mixed disulfide bond between the thiol group of Cys-Gly and a reactive cysteine residue on a target protein[18]. This post-translational modification is catalyzed by GGT and can alter the function and activity of the modified protein, representing a novel and as-yet under-explored signaling mechanism[18].

Quantitative Data Summary

The concentration of Cys-Gly and its related metabolites can vary significantly between healthy and diseased states. The following tables summarize key quantitative findings from the literature.

Table 1: Plasma and Urine Concentrations of this compound in Healthy Adults

| Analyte | Matrix | Concentration Range | Reference |

| This compound | Plasma | 21.1 - 50.9 µmol/L | [3] |

| This compound | Urine | 1.6 - 4.9 µmol/L | [3] |

| Cysteine | Plasma | 240 - 360 µmol/L | [19] |

Table 2: Association of Cys-Gly with Myocardial Infarction (MI) Risk (Data from the EPIC-Potsdam study)

| Biomarker | Hazard Ratio (per 1-SD increase) | 95% Confidence Interval | p-value (for trend) | Reference |

| γ-Glutamyltransferase (GGT) | 1.63 | 1.30 - 2.05 | <0.002 | [11][16] |

| This compound (Cys-Gly) | 1.36 | 1.07 - 1.72 | <0.03 | [11][16] |

| Oxidized LDL (oxLDL) | 1.37 | 1.00 - 1.86 | - | [16] |

Table 3: Effect of Cysteine on ROS-Induced Apoptosis in Neuronal Cells (Data showing dose-dependent mitigation of DMNQ-induced effects)

| Treatment | Effect Measured | Dose of L-Cysteine | Result | Reference |

| DMNQ + L-Cysteine | ROS levels, Apoptosis | 0.5 - 2 mM | Dose-dependent abrogation | [7] |

| DMNQ + L-Cysteine | Intracellular GSH | 0.5 - 2 mM | Restoration of GSH levels | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Cys-Gly in oxidative stress.

Protocol: Quantification of Total this compound in Plasma by HPLC

This protocol is adapted from methods utilizing pre-column derivatization with a fluorescent or UV-active tag followed by reversed-phase HPLC[3][5][17].

Objective: To measure the total concentration of Cys-Gly (reduced + disulfide forms) in plasma.

Materials:

-

Blood collection tubes with EDTA.

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 0.25 M).

-

Trichloroacetic acid (TCA), 10% (w/v).

-

Derivatization agent: e.g., ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) or 2-chloro-1-methylquinolinium tetrafluoroborate (B81430) (CMQT).

-

Borate (B1201080) buffer (e.g., 0.125 M, pH 9.5).

-

HPLC system with a C18 column and a fluorescence or UV detector.

-

Cys-Gly standard.

Procedure:

-

Sample Collection: Collect whole blood in EDTA tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Reduction of Disulfides:

-

Thaw plasma on ice.

-

To 50 µL of plasma, add 10 µL of TCEP solution.

-

Incubate for 30 minutes at room temperature to reduce all disulfide bonds, converting cystine-glycine and mixed disulfides to Cys-Gly.

-

-

Protein Precipitation:

-

Add 90 µL of ice-cold 10% TCA to the sample.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

-

Derivatization (Example using SBD-F):

-

Transfer 50 µL of the supernatant to a new microcentrifuge tube.

-

Add 10 µL of 1.55 M NaOH to neutralize the acid.

-

Add 125 µL of borate buffer (pH 9.5).

-